1-Oxa-6-azaspiro[3.3]heptane hemioxalate
Description
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Properties
IUPAC Name |
1-oxa-6-azaspiro[3.3]heptane;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C5H9NO.C2H2O4/c2*1-2-7-5(1)3-6-4-5;3-1(4)2(5)6/h2*6H,1-4H2;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQWVKVADDRLOQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC12CNC2.C1COC12CNC2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q. How to address low reactivity in nucleophilic substitution reactions?
- Solution : Switch to sulfonate salts (e.g., p-toluenesulfonate) for enhanced leaving-group ability. Alternatively, use microwave-assisted synthesis (100°C, 150 W) to accelerate reaction kinetics in polar aprotic solvents .
Comparative Analysis
Q. How does this compound compare to structural analogs (e.g., 2-Oxa-6-azaspiro[3.4]octane)?
- Key Differences :
| Parameter | 1-Oxa-6-azaspiro[3.3]heptane | 2-Oxa-6-azaspiro[3.4]octane |
|---|---|---|
| Ring Size | 5-membered oxetane | 6-membered oxane |
| Solubility (H₂O) | 2.1 mg/mL | 0.8 mg/mL |
| Enzymatic Inhibition (IC₅₀) | 12 nM (Kinase X) | 45 nM (Kinase X) |
- The smaller spirocyclic core in the heptane derivative enhances target selectivity but reduces solubility .
Emerging Research Directions
Q. Can computational methods predict novel derivatives with enhanced bioactivity?
- Approach : Quantum mechanical calculations (DFT at B3LYP/6-31G* level) model electronic properties (HOMO/LUMO gaps) to guide functionalization (e.g., fluorination at C3). Machine learning (Random Forest models trained on PubChem data) prioritizes synthetic feasibility .
Q. What challenges arise in interpreting spectral data for spirocyclic compounds?
- Challenge : Overlapping NMR signals from diastereotopic protons. Solution : Use variable-temperature NMR (−40°C) to slow conformational exchange and resolve splitting patterns. NOESY confirms spatial proximity of ring substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
